molecular formula C19H14Cl2FN3O B606699 Cipargamin CAS No. 1193314-23-6

Cipargamin

Número de catálogo B606699
Número CAS: 1193314-23-6
Peso molecular: 390.2 g/mol
Clave InChI: CKLPLPZSUQEDRT-WPCRTTGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cipargamin, also known as NITD609 or KAE609, is an experimental synthetic antimalarial drug belonging to the spiroindolone class . It was developed at the Novartis Institute for Tropical Diseases in Singapore, through a collaboration with the Genomics Institute of the Novartis Research Foundation (GNF), the Biomedical Primate Research Centre, and the Swiss Tropical Institute . This compound was discovered by screening the Novartis library of 12,000 natural products and synthetic compounds to find compounds active against Plasmodium falciparum .


Synthesis Analysis

The synthesis of this compound was achieved through an enantioselective rhodium-catalyzed addition of arylboroxines to N-unprotected ketimines . This method enabled an efficient enantioselective synthesis of this compound .


Molecular Structure Analysis

This compound is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth . The chemical formula of this compound is C19H14Cl2FN3O .


Chemical Reactions Analysis

The current spiroindolone was optimized to address its metabolic liabilities leading to improved stability and exposure levels in animals . As a result, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) .


Physical And Chemical Properties Analysis

This compound has good physicochemical properties, promising pharmacokinetic and efficacy profile .

Aplicaciones Científicas De Investigación

Aplicación Antimalárica

Cipargamin, también conocido como KAE609, es un potente antimalárico {svg_1}. Ha demostrado una eficacia significativa en un ensayo de fase II realizado en adultos en el África subsahariana con malaria por Plasmodium falciparum no complicada {svg_2}. El estudio informó una eliminación rápida de parásitos, con un tiempo medio de eliminación de parásitos (PCT) de 8 horas, lo cual es significativamente más rápido que las 24 horas de la artemeter-lumefantrina {svg_3}.

Estudio de Escalada de Dosis

This compound se ha utilizado en un estudio de escalada de dosis aleatorizado de fase II {svg_4}. En este estudio, this compound en monoterapia se administró en dosis únicas de hasta 150 mg o hasta 50 mg una vez al día durante 3 días {svg_5}. Los principales puntos finales de eficacia fueron el tiempo de eliminación de parásitos (PCT), y la respuesta clínica y parasitológica adecuada (ACPR) corregida y no corregida por reacción en cadena de la polimerasa (PCR) a los 14 y 28 días {svg_6}.

Estudio de Farmacocinética

Se han estudiado las farmacocinéticas de this compound y se ha encontrado que son consistentes con los datos anteriores, y aproximadamente proporcionales a la dosis {svg_7}. Esta información es crucial para determinar la dosis adecuada y comprender cómo se absorbe, distribuye, metaboliza y excreta el fármaco en el cuerpo.

Análisis de Marcadores de Resistencia

Se detectó una mutación emergente en el tratamiento en el gen Pfatp4, G358S, en el 65% de los fallos del tratamiento {svg_8}. Esto sugiere que this compound podría usarse potencialmente como un marcador para la resistencia a los fármacos, lo cual es una preocupación importante en el tratamiento de la malaria.

Evaluación de la Seguridad Hepática

Se llevó a cabo una evaluación detallada de la seguridad hepática de this compound en una amplia gama de dosis en pacientes con malaria falciparum no complicada {svg_9}. El estudio encontró que this compound fue bien tolerado sin problemas de seguridad {svg_10}.

Tratamiento de la Malaria Resistente a la Artemisina

La mutación R561H en el gen k13, que confiere resistencia a la artemisina, se asoció con la eliminación retardada de parásitos después del tratamiento con artemeter-lumefantrina {svg_11}. Esto sugiere que this compound podría usarse potencialmente en el tratamiento de la malaria resistente a la artemisina.

Safety and Hazards

In a Phase II, multicentre, randomized, open-label, dose-escalation trial in adults with uncomplicated falciparum malaria in five sub-Saharan countries, using artemether–lumefantrine as control, Cipargamin was well tolerated with no safety concerns .

Direcciones Futuras

Cipargamin is currently undergoing phase II clinical development . If its safety and tolerability are acceptable, this compound would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria . If this compound behaves similarly in people to the way it works in mice, it may be possible to develop it into a drug that could be taken just once .

Análisis Bioquímico

Biochemical Properties

Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth It is known that this compound has a potent inhibitory effect against apicomplexan parasites, mainly Plasmodium and Toxoplasma .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to have a rapid and potent activity against Plasmodium falciparum, leading to quick parasite clearance

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It has been observed that systemic exposure (maximum measured concentration and area under the curve) increased with increasing dose following single intravenous dose . This compound was eliminated with a mean T1/2 of 21.9–38.9 h .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) when administered in appropriate dosages .

Metabolic Pathways

It is known that this compound is well absorbed and extensively metabolized, such that this compound accounted for approximately 32% of the dose in feces .

Transport and Distribution

After oral administration to human subjects, this compound was the major radioactive component, accounting for approximately 76% of the total radioactivity in plasma . The volume of distribution and clearance was moderate and low, respectively, across the dose range .

Propiedades

IUPAC Name

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-WPCRTTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152424
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193314-23-6
Record name Cipargamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipargamin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipargamin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPARGAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.